

An In-depth Technical Guide to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid
Cat. No.:	B038371

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, a synthetically derived amino acid derivative, serves as a critical building block in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, namely the N-methylation and the presence of the tert-butoxycarbonyl (Boc) protecting group, offer distinct advantages in the controlled assembly of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on the underlying scientific principles and practical methodologies relevant to researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Properly identifying and understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid.^[1] However, in scientific literature and commercial catalogs, it is frequently referred to by a

variety of synonyms, which are crucial to recognize for comprehensive literature searches and procurement.

Common Synonyms:

- N-Boc-N-methyl-β-alanine[2]
- N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine[3]
- 3-(Boc-methylamino)propanoic acid
- N-Boc-3-(methylamino)propanoic acid[2]
- 3-[(Boc)(methyl)amino]propionic Acid[2]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below, providing essential data for experimental design and safety considerations.

Property	Value	Source
Molecular Formula	C ₉ H ₁₇ NO ₄	[1][3]
Molecular Weight	203.24 g/mol	[3]
Appearance	White to off-white solid or colorless oil	
Melting Point	59-62 °C	
Boiling Point	307.4 ± 21.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Purity	Typically ≥97%	[1]

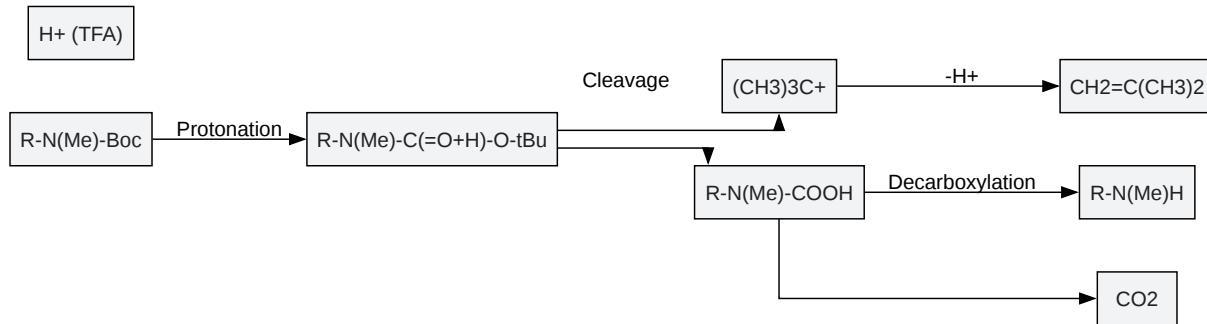
The Strategic Importance of N-Methylation and Boc Protection in Synthesis

The utility of **3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid** in drug development stems from two key structural modifications: N-methylation and the Boc protecting group.

The Role of N-Methylation

N-methylation of the peptide backbone is a widely employed strategy to enhance the pharmacokinetic properties of peptide-based drugs.^[4] This modification can lead to:

- Increased Stability: N-methylation can protect against enzymatic degradation by proteases, thereby increasing the *in vivo* half-life of the peptide.^[4]
- Enhanced Membrane Permeability: The introduction of a methyl group can improve the lipophilicity of the peptide, facilitating its passage through cell membranes.
- Modulation of Conformation: N-methylation can restrict the conformational flexibility of the peptide backbone, which can lead to improved receptor binding affinity and selectivity.^[4]
- Improved Bioavailability: By enhancing stability and permeability, N-methylation can significantly improve the oral bioavailability of peptide drug candidates.^[4]


The Boc Protecting Group: A Cornerstone of Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).^{[5][6]} Its widespread use is attributed to its unique chemical properties:

- Stability: The Boc group is stable under a wide range of reaction conditions, including those involving nucleophiles and bases.
- Acid Lability: It can be readily and selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other acid-labile protecting groups or the peptide-resin linkage in SPPS.^{[6][7]} This orthogonality is a key principle in multi-step synthesis.

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide, regenerating the

free amine.

[Click to download full resolution via product page](#)

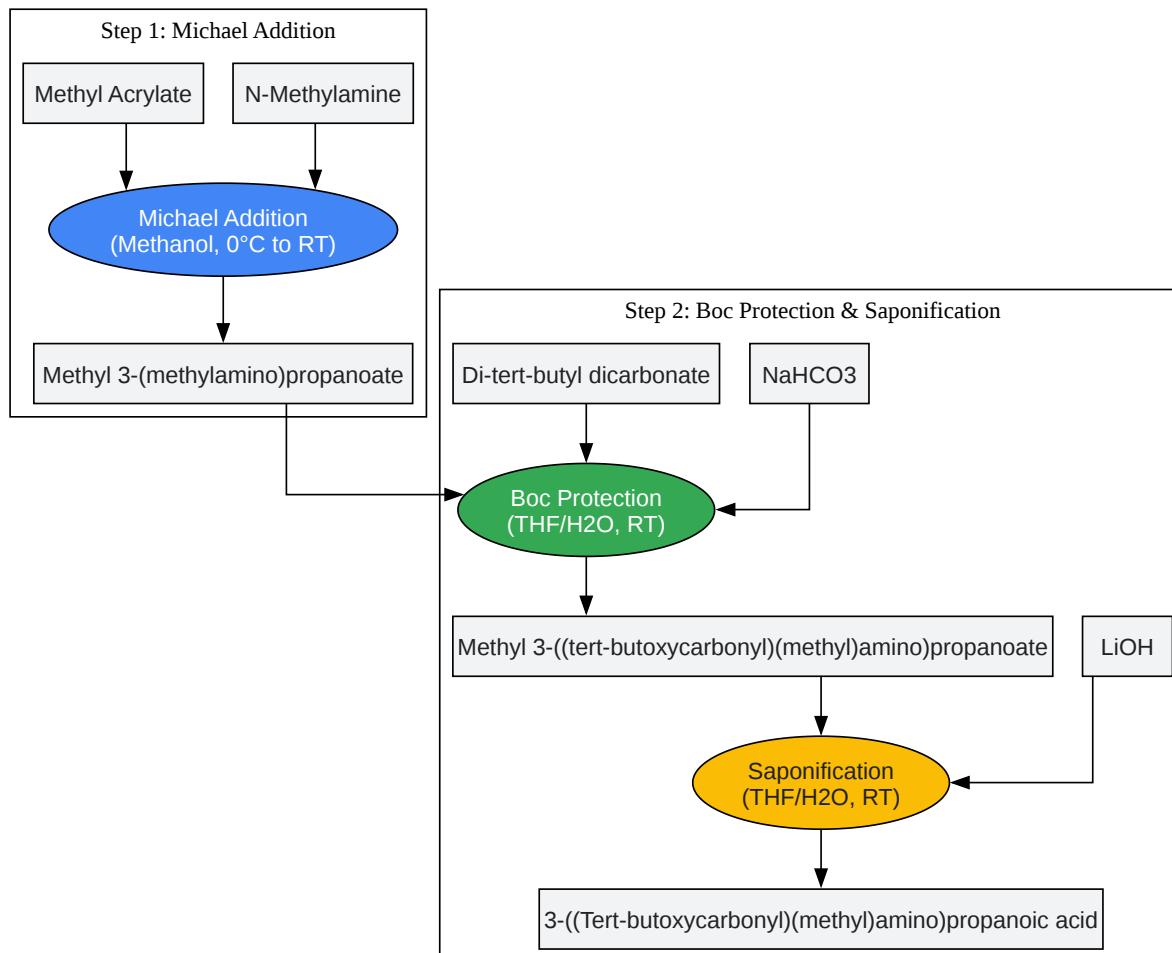
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Synthesis and Purification

While commercially available, understanding the synthesis of **3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid** is valuable for custom synthesis needs and for appreciating its chemical properties. A common synthetic approach involves a two-step process starting from readily available precursors.

Experimental Protocol: A Plausible Synthetic Route

This protocol describes a plausible and commonly employed method for the laboratory-scale synthesis of the title compound.


Step 1: Michael Addition of N-Methylamine to Methyl Acrylate

- In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylamine (1.0 equivalent) in a suitable solvent such as methanol at 0 °C.
- Slowly add methyl acrylate (1.0 equivalent) dropwise to the cooled solution.

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure to yield crude methyl 3-(methylamino)propanoate. This intermediate is often used in the next step without further purification.

Step 2: Boc Protection of Methyl 3-(methylamino)propanoate and Saponification

- Dissolve the crude methyl 3-(methylamino)propanoate in a mixture of tetrahydrofuran (THF) and water.
- Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as sodium bicarbonate (NaHCO₃, 2.0 equivalents).
- Stir the reaction mixture vigorously at room temperature for 12-24 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Once the Boc protection is complete, add a solution of lithium hydroxide (LiOH, 2.0 equivalents) in water to the reaction mixture to saponify the methyl ester.
- Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
- Acidify the reaction mixture to pH 2-3 with a cold, dilute aqueous solution of hydrochloric acid (HCl).
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

[Click to download full resolution via product page](#)

Caption: General Synthetic Workflow.

Purification Methodologies

Purification of the final product is crucial to ensure high purity for subsequent applications.

Crystallization:

If the crude product is a solid, crystallization is often an effective purification method.

- Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

For oily or highly impure products, purification by column chromatography on silica gel is recommended.

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a column.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexanes).
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

- ^1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Predicted chemical shifts (δ) in CD_3OD are:
 - 1.45 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[8]
 - 2.51 ppm (triplet, 2H, $J=7.0\text{Hz}$): Represents the two protons of the methylene group adjacent to the carboxylic acid.[8]
 - 2.87 ppm (singlet, 3H): Attributed to the three protons of the N-methyl group.[8]
 - 3.50 ppm (triplet, 2H, $J=7.0\text{Hz}$): Corresponds to the two protons of the methylene group attached to the nitrogen atom.[8]
- ^{13}C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key predicted signals include:
 - Carbonyl carbons (C=O): Expected in the range of 170-180 ppm.[9]
 - Quaternary carbon of the Boc group: Around 80 ppm.
 - Methylene carbons: In the range of 30-50 ppm.[9]
 - Methyl carbons: The N-methyl carbon and the tert-butyl carbons will appear in the upfield region of the spectrum.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule $[\text{M}+\text{H}]^+$ or other adducts. A characteristic fragmentation pattern in tandem mass spectrometry (MS/MS) would be the loss of the tert-butyl group or the entire Boc group.

Applications in Drug Discovery and Development

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid is a valuable building block for the synthesis of a variety of biologically active molecules.[\[2\]](#) Its primary application lies in the synthesis of modified peptides and peptidomimetics with improved therapeutic potential.[\[10\]](#)

Incorporation into Bioactive Peptides

The compound can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. The Boc group is removed under acidic conditions to reveal the secondary amine, which can then be coupled to the next amino acid in the sequence. The presence of the N-methyl group can impart beneficial properties to the resulting peptide, as discussed in Section 2.1. It is particularly useful in the synthesis of depsipeptides and other complex natural product analogs.

A Building Block for Small Molecule Synthesis

Beyond peptide synthesis, this compound can serve as a versatile intermediate in the synthesis of various small molecule drug candidates.[\[2\]](#) The carboxylic acid and the protected amine functionalities allow for a wide range of chemical transformations, making it a valuable starting material for the construction of diverse molecular scaffolds.

Safety and Handling

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid is an organic compound that should be handled with appropriate safety precautions. It is considered to be toxic and irritating, and direct contact with skin and eyes should be avoided.[\[2\]](#)

Recommended Handling Procedures:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

- Store in a tightly sealed container in a cool, dry place.

Conclusion

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid is a strategically important building block for researchers and scientists in the field of drug development. Its unique combination of an N-methylated backbone and a readily cleavable Boc protecting group provides a powerful tool for the synthesis of modified peptides and complex organic molecules with enhanced therapeutic properties. A thorough understanding of its chemical identity, properties, synthesis, and safe handling is essential for its successful application in the laboratory. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers to effectively utilize this versatile compound in their pursuit of novel therapeutics.

References

- Molbase. 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis. [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11041840, (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. [\[Link\]](#)
- BIOSYNCE. **3-((tert-Butoxycarbonyl)(methyl)amino)propanoic Acid** CAS 124072-61-3. [\[Link\]](#)
- ScienceOpen.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7010248, (3S)-3-((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. [\[Link\]](#)
- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 16211306, N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. [\[Link\]](#)
- iChemical. 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid, CAS No. 124072-61-3. [\[Link\]](#)
- Chemcasts. Thermophysical Properties of BOC-β-alanine. [\[Link\]](#)
- Organic Syntheses. N-Boc-1-tryptophan methyl ester. [\[Link\]](#)
- ResearchGate. Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 75891, N-methyl-beta-alanine. [\[Link\]](#)
- Hanson, A. D., Rivoal, J., Paquet, L., & Gage, D. A. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. *Plant physiology*, 125(1), 168–177. [\[Link\]](#)

- He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. *Bioorganic Chemistry*, 141, 106892. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α -amino protection group. *Methods in molecular biology* (Clifton, N.J.), 1047, 65–80. [Link]
- Rathinasabapathi, B., et al. (2001). β -Alanine betaine synthesis in the Plumbaginaceae. *Plant Physiology*, 126(4), 1836-1844. [Link]
- AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]
- Google Patents.
- OpenOChem Learn. HNMR Practice 4. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid 97% | CAS: 124072-61-3 | AChemBlock [achemblock.com]
- 2. biosynce.com [biosynce.com]
- 3. scbt.com [scbt.com]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α -amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ichemical.com [ichemical.com]
- 9. HNMR Practice 4 | OpenOChem Learn [learn.openochem.org]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-((Tert-butoxycarbonyl) (methyl)amino)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b038371#3-tert-butoxycarbonyl-methyl-amino-propanoic-acid-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com